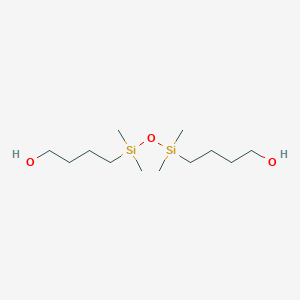

1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[[4-hydroxybutyl(dimethyl)silyl]oxy-dimethylsilyl]butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H30O3Si2/c1-16(2,11-7-5-9-13)15-17(3,4)12-8-6-10-14/h13-14H,5-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWJKJLOCIDNNGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCCCO)O[Si](C)(C)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30O3Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377681 | |

| Record name | 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5931-17-9 | |

| Record name | 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5931-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-bis(4-hydroxybutyl)tetramethyldisiloxane, a versatile organosilicon compound. It details a common and efficient synthesis method, outlines its key physicochemical properties, and provides a thorough characterization, including spectroscopic data. This document is intended to serve as a valuable resource for professionals in research, development, and pharmaceutical sciences who are interested in the applications of this unique disiloxane.

Introduction

This compound is a linear siloxane bearing a hydroxyl group at the terminus of each of its two butyl chains. This bifunctional nature, combining the flexibility and stability of a siloxane backbone with the reactivity of primary alcohols, makes it a valuable building block in various fields. Its applications span from polymer chemistry, where it can be used as a chain extender or to introduce siloxane segments into polymers like polyurethanes, to materials science and biomedical applications, including in the formulation of adhesives, sealants, coatings, and as a component in drug delivery systems.[1]

Synthesis

The most prevalent and efficient method for the synthesis of this compound is the platinum-catalyzed hydrosilylation of 3-buten-1-ol with 1,1,3,3-tetramethyldisiloxane. This reaction involves the addition of the Si-H bonds of the disiloxane across the carbon-carbon double bonds of the butenol.

Reaction Scheme

The overall reaction is as follows:

Caption: Hydrosilylation of 3-buten-1-ol with 1,1,3,3-tetramethyldisiloxane.

Experimental Protocol

Materials:

-

1,1,3,3-tetramethyldisiloxane (TMDS)

-

3-buten-1-ol

-

Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution, e.g., in xylene)

-

Toluene (anhydrous)

-

Activated carbon

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with 1,1,3,3-tetramethyldisiloxane and anhydrous toluene. The system is flushed with nitrogen.

-

Catalyst Addition: A catalytic amount of Karstedt's catalyst solution (typically 5-10 ppm of platinum relative to the reactants) is added to the stirred solution.

-

Addition of Alkene: 3-Buten-1-ol is added dropwise from the dropping funnel to the reaction mixture at a rate that maintains a controlled exothermic reaction. The reaction temperature is typically maintained between 40-60 °C.

-

Reaction Monitoring: The progress of the reaction can be monitored by FT-IR spectroscopy by observing the disappearance of the Si-H stretching band (around 2120 cm⁻¹) from 1,1,3,3-tetramethyldisiloxane.

-

Work-up: Once the reaction is complete, the mixture is cooled to room temperature. Activated carbon is added to the solution to remove the platinum catalyst, and the mixture is stirred for several hours before being filtered.

-

Purification: The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure this compound as a colorless liquid.

Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₃₀O₃Si₂ | [1] |

| Molecular Weight | 278.54 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 0.93 - 0.94 g/mL at 25 °C | [2][3] |

| Boiling Point | 148-150 °C at 2 mmHg; 185 °C at 5 mmHg | [1][2] |

| Refractive Index (n²⁰/D) | 1.4526 | [2] |

| Flash Point | 110 °C | [2] |

| Solubility | Soluble in many organic solvents. |

Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following sections detail the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

-

¹H NMR: A ¹H NMR spectrum of the compound, designated as BHBTMDS, has been reported.[4] The spectrum would be expected to show characteristic signals for the methyl groups attached to the silicon atoms, as well as the methylene protons of the butyl chains and the hydroxyl protons.

-

¹³C NMR: The ¹³C NMR spectrum would provide distinct signals for the different carbon environments in the molecule, including the methyl carbons and the four unique methylene carbons of the butyl chains.

-

²⁹Si NMR: A ²⁹Si NMR spectrum would show a single resonance, confirming the symmetric nature of the disiloxane.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying the key functional groups present in the molecule.

Expected Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Assignment |

| 3600-3200 (broad) | O-H stretching (hydroxyl) |

| 2960-2850 | C-H stretching (alkyl) |

| 1260 | Si-CH₃ symmetric deformation |

| 1100-1000 (strong) | Si-O-Si stretching |

| 800 | Si-C stretching |

The disappearance of the Si-H stretching band around 2120 cm⁻¹ from the starting material, 1,1,3,3-tetramethyldisiloxane, is a key indicator of a successful hydrosilylation reaction.

Logical Relationships and Workflows

The synthesis and characterization of this compound follow a logical workflow.

Caption: Workflow for the synthesis and characterization of the target molecule.

Conclusion

This technical guide has provided a detailed overview of the synthesis, properties, and characterization of this compound. The hydrosilylation of 3-buten-1-ol with 1,1,3,3-tetramethyldisiloxane using a platinum catalyst stands as an effective method for its preparation. The unique combination of a flexible siloxane backbone and reactive hydroxyl end-groups makes this compound a versatile tool for researchers in polymer chemistry, materials science, and drug development. The data and protocols presented herein are intended to facilitate further research and application of this valuable organosilicon compound.

References

1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane chemical structure and IUPAC name

An In-Depth Technical Guide to 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane

This technical guide provides a comprehensive overview of this compound, a versatile organosiloxane compound. It is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its chemical identity, properties, synthesis, and applications.

Chemical Structure and IUPAC Name

This compound is a siloxane molecule characterized by a central disiloxane backbone with two methyl groups attached to each silicon atom. Each silicon atom is also connected to a hydroxybutyl group.

-

Chemical Structure:

-

IUPAC Name: 4,4'-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis(butan-1-ol)

-

Synonym: 5,5,7,7-TETRAMETHYL-6-OXA-5,7-DISILAUNDECAN-1,11-DIOL[1][2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, compiled from various sources.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₃₀O₃Si₂ | [1][3][4] |

| Molecular Weight | 278.54 g/mol | [1][3][4] |

| Appearance | Colorless clear liquid | [3][4] |

| Density | 0.93 - 0.94 g/mL | [1][3][4] |

| Boiling Point | 185 °C @ 5 mmHg148-150 °C @ 2 mmHg | [1][3] |

| Refractive Index (n20D) | 1.45 - 1.4526 | [1][3] |

| Flash Point | 110 °C | [1] |

| Purity | ≥ 92% - >96% (GC) | [1][3] |

| Hydrolytic Sensitivity | No reaction with water under neutral conditions | [1] |

General Synthesis Methodology

The synthesis involves the reaction of 1,1,3,3-tetramethyldisiloxane with 3-buten-1-ol in the presence of a platinum catalyst.

Reactants:

-

Silicon Hydride: 1,1,3,3-tetramethyldisiloxane

-

Alkene: 3-buten-1-ol (or allyl carbinol)

Catalyst: Common catalysts for this type of reaction include Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex). These are highly effective for hydrosilylation reactions.

Reaction Scheme: The Si-H groups of 1,1,3,3-tetramethyldisiloxane add across the double bond of two molecules of 3-buten-1-ol, leading to the formation of the desired product. The reaction typically results in an anti-Markovnikov addition, where the silicon atom attaches to the terminal carbon of the double bond.

A general workflow for this synthesis is depicted in the diagram below.

Applications in Research and Drug Development

This compound is a valuable molecule due to the combination of a flexible, thermally stable siloxane backbone and reactive terminal hydroxyl groups. This unique structure makes it useful in a variety of applications.

-

Polymer Chemistry: It serves as a monomer or a chain extender in the synthesis of polyurethanes, polyesters, and other copolymers. The incorporation of the siloxane unit can enhance properties such as thermal stability, flexibility at low temperatures, and gas permeability.

-

Biomedical Applications:

-

Drug Delivery: Its biocompatible nature makes it a candidate for use in drug delivery systems.[3][4] The hydroxyl groups can be functionalized to attach drug molecules, and the siloxane backbone can influence the release kinetics of the therapeutic agent.[3]

-

Contact Lenses: It is used as an end-capper for carbinol-terminated silicones in the manufacturing of contact lenses.[1] The siloxane component provides high oxygen permeability, which is crucial for corneal health.

-

Biocompatible Materials: It is explored for creating biocompatible materials for medical devices and implants.[3][4]

-

-

Cosmetic Formulations: In skincare products, it can act as a moisturizing agent, improving hydration and enhancing the skin barrier function.[3]

-

Advanced Materials:

-

Coatings, Adhesives, and Sealants: The siloxane structure provides excellent adhesion and resistance to environmental degradation, making it a useful additive in high-performance coatings, adhesives, and sealants.[3][4]

-

Surface Modification: Researchers utilize this compound to modify surface properties of materials, which can lead to improved adhesion and enhanced mechanical performance.[3][4]

-

Safety and Handling

Based on available safety data sheets, this compound requires careful handling.

-

Hazards: It is classified as causing serious eye irritation.[2] May cause skin irritation upon prolonged contact.[2] Irritating fumes may be released upon exposure to high temperatures or open flames.[2]

-

Precautions:

-

Storage:

-

Stability: The compound is stable when stored in sealed containers.[2] It may decompose at temperatures above 100°C.[2]

References

An In-depth Technical Guide to 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane

CAS Number: 5931-17-9

This technical guide provides a comprehensive overview of 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane, a versatile organosiloxane compound. Tailored for researchers, scientists, and drug development professionals, this document details its chemical and physical properties, a representative synthesis protocol, its diverse applications, and essential safety information.

Core Chemical and Physical Properties

This compound is a colorless to pale yellow, clear liquid with a mild odor. Its unique structure, featuring a flexible siloxane backbone and terminal hydroxyl groups, imparts desirable properties such as thermal stability, chemical resistance, and good compatibility with various organic materials.[1][2] These characteristics make it a valuable component in the formulation of advanced materials.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5931-17-9 | [1] |

| Molecular Formula | C₁₂H₃₀O₃Si₂ | [1] |

| Molecular Weight | 278.54 g/mol | [1] |

| Appearance | Colorless to straw-colored clear liquid | [1][3] |

| Density | 0.93 - 0.94 g/mL at 25°C | [1][3] |

| Boiling Point | 148 - 150 °C at 2 mmHg; 185 °C at 5 mmHg | [1][4] |

| Refractive Index | 1.450 - 1.4526 at 20-25°C | [1][3][4] |

| Flash Point | 110 °C | [3][4] |

| Purity | ≥ 92%, ≥ 95%, ≥ 96%, >96.0%(GC), 97% by GC | [3][4][5][6][7] |

| Solubility | Slightly soluble in water | [8] |

| Synonyms | 5,5,7,7-TETRAMETHYL-6-OXA-5,7-DISILAUNDECAN-1,11-DIOL | [8] |

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is through the hydrosilylation of an unsaturated alcohol, typically 4-buten-1-ol, with 1,1,3,3-tetramethyldisiloxane. This reaction is catalyzed by a platinum-based catalyst, with Karstedt's catalyst being a common choice due to its high activity and selectivity.[9][10]

Representative Synthesis Protocol

Disclaimer: The following is a generalized, representative protocol for the synthesis of this compound via hydrosilylation. It is based on established chemical principles for this type of reaction. Researchers should adapt and optimize the conditions based on their specific laboratory setup and safety protocols.

Materials:

-

4-buten-1-ol

-

1,1,3,3-tetramethyldisiloxane

-

Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution in xylene)

-

Toluene (anhydrous)

-

Activated carbon

-

Inert gas (e.g., Argon or Nitrogen)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Inert gas supply

-

Distillation apparatus

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a thermometer is assembled and dried thoroughly. The system is then purged with an inert gas (Argon or Nitrogen) to ensure an anhydrous and oxygen-free environment.

-

Charging Reactants: 1,1,3,3-tetramethyldisiloxane and anhydrous toluene are charged into the flask. A small amount of Karstedt's catalyst is added to the flask.

-

Addition of Alkene: 4-buten-1-ol is placed in the dropping funnel and added dropwise to the stirred reaction mixture. The addition rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is heated to a temperature of 80-100°C and maintained for several hours with continuous stirring under an inert atmosphere. The progress of the reaction can be monitored by techniques such as FT-IR spectroscopy (disappearance of the Si-H band).

-

Purification: Upon completion of the reaction, the mixture is cooled to room temperature. A small amount of activated carbon may be added to the mixture and stirred to remove the catalyst. The mixture is then filtered. The solvent (toluene) is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield this compound as a clear liquid.

References

- 1. paint.org [paint.org]

- 2. WO2016167892A1 - Polysiloxane formulations and coatings for optoelectronic applications - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of Oxasilolanes by TBAT-Catalyzed Hydroxyl-Directed Hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of porous silicon nanocarriers for parenteral peptide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EP0476597A1 - Process for preparing 1,1,3,3-tetramethyl-disiloxane - Google Patents [patents.google.com]

- 7. This compound | 5931-17-9 | TCI AMERICA [tcichemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. revroum.lew.ro [revroum.lew.ro]

An In-depth Technical Guide to the Spectroscopic Data of 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane, a versatile organosilicon compound with applications in advanced materials and biomedical fields. Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed analysis based on established spectroscopic principles, including predicted Nuclear Magnetic Resonance (NMR) data, expected Infrared (IR) absorption bands, and a plausible Mass Spectrometry (MS) fragmentation pattern. The guide also includes detailed experimental protocols for obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from the analysis of its chemical structure and comparison with data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.6 | Triplet | 4H | -CH₂-OH |

| ~1.5 | Multiplet | 4H | -CH₂-CH₂-OH |

| ~1.4 | Multiplet | 4H | Si-CH₂-CH₂- |

| ~0.5 | Multiplet | 4H | Si-CH₂- |

| ~0.05 | Singlet | 12H | Si-CH₃ |

| Variable | Broad Singlet | 2H | -OH |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~63 | -CH₂-OH |

| ~33 | -CH₂-CH₂-OH |

| ~20 | Si-CH₂-CH₂- |

| ~18 | Si-CH₂- |

| ~0 | Si-CH₃ |

IR (Infrared) Spectroscopy Data (Expected Absorption Bands)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| 2960-2850 | Strong | C-H stretch (alkane) |

| 1260-1250 | Strong | Si-CH₃ symmetric deformation |

| 1100-1000 | Very Strong | Si-O-Si antisymmetric stretch |

| ~1050 | Medium | C-O stretch (primary alcohol) |

| ~800 | Strong | Si-C stretch, Si-CH₃ rock |

Mass Spectrometry (MS) Data (Plausible Fragmentation)

The electron ionization mass spectrum of this compound is expected to show fragmentation patterns characteristic of siloxanes. The molecular ion peak (M⁺) at m/z = 278.5 may be of low abundance or absent. Key fragmentation pathways would likely involve cleavage of the Si-O-Si bond and rearrangements of the alkyl chains.

| m/z | Possible Fragment |

| 263 | [M - CH₃]⁺ |

| 205 | [M - C₄H₉O]⁺ |

| 147 | [(CH₃)₃Si-O-Si(CH₃)₂]⁺ |

| 133 | [HO-(CH₂)₄-Si(CH₃)₂]⁺ |

| 73 | [(CH₃)₃Si]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire the spectrum using a standard pulse sequence.

-

Typical parameters: spectral width of 10-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans to achieve adequate signal-to-noise.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H spectrum and reference both spectra to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small drop of the neat liquid this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum.

-

Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.

-

-

Data Analysis: The resulting spectrum will be in absorbance or transmittance. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation (if using GC-MS):

-

Inject a small volume (e.g., 1 µL) of the solution into the GC.

-

Use a suitable capillary column (e.g., a non-polar column like DB-5ms).

-

Employ a temperature program to elute the compound (e.g., start at 100°C, ramp to 250°C).

-

-

Mass Spectrometry Analysis:

-

The eluent from the GC is directed into the ion source of the mass spectrometer.

-

Use Electron Ionization (EI) at 70 eV.

-

Scan a mass range of, for example, m/z 40-500.

-

-

Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation pattern to deduce the structure of the fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

Caption: Predicted ¹H NMR signal assignments for the compound.

A Technical Guide to the Thermal Stability and Decomposition of 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane

This compound is a specialty chemical characterized by a flexible tetramethyldisiloxane backbone flanked by two hydroxybutyl terminal groups. This unique structure imparts a combination of desirable properties, including thermal stability, chemical resistance, and organic compatibility, making it a valuable component in the synthesis of advanced polymers such as polyurethanes and polyesters. Its incorporation into polymer chains can enhance flexibility, improve gas permeability, and modify surface properties. Understanding the thermal stability of this diol is critical for defining the processing parameters and service temperature limits of materials derived from it.

Expected Thermal Stability and Decomposition Profile

The thermal stability of this compound is primarily dictated by the strength of the silicon-oxygen (Si-O) and silicon-carbon (Si-C) bonds within its structure. Generally, polysiloxanes exhibit high thermal stability.

Decomposition Onset: While a safety data sheet for a similar compound suggests decomposition may begin at temperatures as low as 100°C, this is likely a precautionary indication of potential volatile byproduct formation under certain conditions rather than the onset of significant thermal degradation of the main structure. The thermal decomposition of polysiloxanes in an inert atmosphere typically initiates at much higher temperatures, generally in the range of 300°C to 400°C. The presence of oxygen can lower this onset temperature.

Decomposition Mechanism: The thermal degradation of linear and cyclic siloxanes is understood to proceed primarily through a depolymerization mechanism. This process involves intramolecular cyclization, often referred to as "backbiting," where the siloxane chain rearranges to form thermodynamically stable cyclic siloxane oligomers, such as hexamethylcyclotrisiloxane (D3) and octamethylcyclotetrasiloxane (D4). This degradation pathway results in significant weight loss as these cyclic species are volatile. At very high temperatures, cleavage of the Si-C and C-H bonds can also occur, leading to the formation of gaseous hydrocarbons and a silicon-based residue.

The presence of the hydroxybutyl groups may introduce additional decomposition pathways, potentially at lower temperatures than the scission of the siloxane backbone. These pathways could include dehydration or fragmentation of the butyl chains.

dot

Caption: Generalized thermal decomposition pathway of a siloxane-containing compound.

Quantitative Thermal Analysis Data

Precise quantitative data on the thermal stability of this compound should be obtained through standardized thermal analysis techniques. The following tables provide a template for presenting such data.

Table 1: Thermogravimetric Analysis (TGA) Data

| Parameter | Value (Nitrogen Atmosphere) | Value (Air Atmosphere) |

| Onset Decomposition Temperature (Tonset) | e.g., 350 °C | e.g., 320 °C |

| Temperature of 5% Weight Loss (T5%) | e.g., 360 °C | e.g., 330 °C |

| Temperature of 10% Weight Loss (T10%) | e.g., 375 °C | e.g., 345 °C |

| Temperature of Maximum Decomposition Rate (Tpeak) | e.g., 400 °C | e.g., 380 °C |

| Residual Weight at 600 °C | e.g., 5% | e.g., 15% (as SiOx) |

Table 2: Differential Scanning Calorimetry (DSC) Data

| Thermal Event | Temperature (°C) | Enthalpy (J/g) |

| Glass Transition (Tg) | e.g., -80 °C | N/A |

| Crystallization (Tc) | If applicable | Value |

| Melting (Tm) | If applicable | Value |

| Decomposition Exotherm/Endotherm | e.g., >350 °C | Value |

Experimental Protocols

To obtain the data outlined above, the following experimental protocols are recommended.

4.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition profile by measuring weight loss as a function of temperature.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen or dry air.

-

Flow Rate: 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis: Determine the onset temperature of decomposition, temperatures at various weight loss percentages, the peak decomposition temperature from the derivative of the TGA curve (DTG), and the final residual weight.

4.2. Differential Scanning Calorimetry (DSC)

-

Objective: To identify thermal transitions such as glass transition, crystallization, melting, and decomposition by measuring the heat flow to or from the sample as a function of temperature.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan as a reference.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen.

-

Flow Rate: 20-50 mL/min.

-

Temperature Program (Heat-Cool-Heat Cycle):

-

Equilibrate at 25 °C.

-

Cool to -120 °C at a rate of 20 °C/min.

-

Hold at -120 °C for 5 minutes.

-

Heat from -120 °C to 400 °C at a rate of 10 °C/min (First Heat).

-

Cool from 400 °C to -120 °C at a rate of 20 °C/min (Cool).

-

Heat from -120 °C to 400 °C at a rate of 10 °C/min (Second Heat).

-

-

-

Data Analysis: Determine the glass transition temperature (Tg) from the second heating scan. Identify any crystallization (Tc) or melting (Tm) peaks. Observe any exothermic or endothermic events associated with decomposition at higher temperatures.

dot

Caption: A typical experimental workflow for the thermal analysis of a material.

Conclusion

This compound is expected to exhibit good thermal stability, characteristic of siloxane-containing compounds. The primary decomposition pathway is anticipated to be depolymerization to form volatile cyclic siloxanes. For definitive characterization, rigorous thermal analysis using TGA and DSC is essential. The experimental protocols provided in this guide offer a standardized approach for researchers and professionals to accurately determine the thermal properties of this compound, ensuring its effective and safe use in the development of advanced materials.

Navigating the Solubility of 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane is a silicone compound characterized by a flexible siloxane backbone and terminal hydroxybutyl groups. This unique structure, combining a non-polar dimethylsiloxane core with polar hydroxyl functionalities, results in a nuanced solubility profile that is critical for its application in diverse fields, including polymer synthesis, surface modification, and the formulation of advanced materials. This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents, offering a predictive framework and a detailed experimental protocol for precise solubility determination.

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, this guide synthesizes information from safety data sheets, general principles of solubility for organosilicon compounds, and established experimental methodologies to provide a robust resource for laboratory and development work.

Predicted Solubility Profile

The solubility of this compound is governed by the interplay between its non-polar tetramethyldisiloxane core and its two polar 4-hydroxybutyl end groups. The general principle of "like dissolves like" provides a strong basis for predicting its behavior in different classes of organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Likely Soluble / Miscible | The hydroxyl groups of the siloxane can form hydrogen bonds with the hydroxyl groups of the alcohols. |

| Ketones | Acetone, Methyl Ethyl Ketone | Likely Soluble / Miscible | The polar carbonyl group of ketones can interact with the polar hydroxyl groups of the siloxane. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderately Soluble to Soluble | Ethers are polar aprotic solvents that can solvate the polar portions of the molecule. THF is mentioned as a solvent in its synthesis[1]. |

| Esters | Ethyl Acetate | Moderately Soluble | The polarity of esters should allow for some degree of interaction with the hydroxyl groups. |

| Aromatic Hydrocarbons | Toluene, Xylene | Slightly Soluble to Moderately Soluble | The non-polar siloxane backbone will have an affinity for non-polar aromatic solvents, but the polar hydroxyl groups may limit miscibility. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Likely Insoluble to Slightly Soluble | These non-polar solvents will primarily interact with the siloxane backbone; the polar hydroxyl groups will hinder solubility. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Moderately Soluble | These solvents have a moderate polarity and are often good solvents for a range of compounds, including some silicones. |

| Water | Slightly Soluble | A safety data sheet indicates slight solubility in water, which is consistent with the presence of polar hydroxyl groups capable of hydrogen bonding, balanced by the hydrophobic siloxane backbone[2]. |

It is important to note that a safety data sheet for this compound lists alcohols as incompatible materials[2]. This is likely due to potential reactivity under certain conditions (e.g., in the presence of catalysts) rather than a lack of solubility.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the quantitative determination of the solubility of this compound, a liquid, in an organic solvent.

Objective: To determine the concentration (e.g., in g/100 mL or mol/L) at which this compound forms a saturated solution in a given organic solvent at a specified temperature.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Volumetric flasks (various sizes)

-

Graduated cylinders

-

Pipettes and burettes

-

Analytical balance

-

Vials with screw caps

-

Magnetic stirrer and stir bars or a vortex mixer

-

Constant temperature bath or incubator

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

Procedure:

-

Preparation of Solvent: Ensure the solvent is pure and dry, as impurities can affect solubility.

-

Gravimetric Method (for determining solubility at a specific temperature): a. Add a known volume of the selected organic solvent to a series of vials. b. Using a pipette, add increasing, precisely weighed amounts of this compound to each vial. c. Securely cap the vials and place them in a constant temperature bath set to the desired temperature (e.g., 25 °C). d. Agitate the mixtures for a set period (e.g., 24 hours) to ensure equilibrium is reached. A magnetic stirrer or periodic vortexing can be used. e. After equilibration, allow the vials to stand undisturbed at the same temperature to observe for any phase separation or undissolved solute. f. The solubility is the highest concentration at which the siloxane remains fully miscible with the solvent, forming a single, clear phase.

-

Visual Titration Method (for rapid estimation): a. Place a known mass or volume of this compound in a vial. b. Incrementally add a known volume of the solvent while continuously stirring or vortexing. c. Observe the solution for clarity. The point at which the solution becomes a single clear phase indicates the approximate solubility.

-

Data Recording and Analysis: a. Record the mass of the siloxane and the volume of the solvent for each sample. b. Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L). c. Repeat the experiment at different temperatures if the temperature dependence of solubility is of interest.

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualizations

The following diagrams illustrate the logical relationships in solubility prediction and the workflow for experimental determination.

References

Molecular weight and formula of 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane, a versatile organosiloxane compound. This document includes key quantitative data, potential experimental protocols for its synthesis and analysis, and a structural diagram, tailored for professionals in research and drug development.

Core Compound Information

Molecular Formula: C₁₂H₃₀O₃Si₂[1][2][3][4][5]

Molecular Weight: 278.54 g/mol [1][2][3][4][5]

Chemical Structure:

Caption: Molecular structure of this compound.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound, compiled from various sources.

| Property | Value | References |

| Molecular Weight | 278.54 g/mol | [1][2][3][4][5] |

| Molecular Formula | C₁₂H₃₀O₃Si₂ | [1][2][3][4][5] |

| Appearance | Colorless to straw-colored clear liquid | [2][4][5][6] |

| Density | 0.93 - 0.94 g/mL | [1][2][4] |

| Boiling Point | 148-150 °C at 2 mmHg; 185 °C at 5 mmHg | [1][2][4] |

| Refractive Index (@ 20°C) | 1.45 - 1.4526 | [1][2][4][6] |

| Flash Point | 110 °C | [1][6] |

| Purity | ≥ 92% - >96.0% (GC) | [1][2][5] |

Potential Applications in Research and Drug Development

This compound is a versatile compound with a range of applications stemming from its unique molecular structure, which combines the flexibility and stability of a siloxane backbone with the reactivity of terminal hydroxyl groups.

-

Biomedical Materials and Drug Delivery: Its biocompatibility and non-toxic nature make it a candidate for use in drug delivery systems and the formulation of biocompatible materials.[2] The hydroxyl groups can be functionalized to attach therapeutic agents, and the siloxane backbone can influence the release kinetics.

-

Coatings and Surface Modification: In the development of medical devices and research tools, this compound can be used to create protective coatings that are resistant to environmental degradation.[2] Its ability to modify surface properties can improve adhesion and biocompatibility of various substrates.

-

Polymer Chemistry: As a difunctional monomer, it serves as a building block in the synthesis of advanced polymers, particularly polyurethanes and polyesters, where it can be incorporated to enhance flexibility, thermal stability, and biocompatibility.

-

Personal Care and Cosmetics: In cosmetic and personal care formulations, it can act as a moisturizing agent, improving hydration and skin barrier function.[2]

Experimental Protocols

Synthesis via Hydrosilylation

A common method for synthesizing bis(hydroxyalkyl)tetramethyldisiloxanes is through the hydrosilylation of an unsaturated alcohol with 1,1,3,3-tetramethyldisiloxane in the presence of a platinum catalyst.

Workflow for Hydrosilylation Synthesis:

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: A reaction vessel equipped with a magnetic stirrer, reflux condenser, and a temperature controller is charged with 1,1,3,3-tetramethyldisiloxane and a molar excess of 3-buten-1-ol.

-

Catalyst Addition: A platinum catalyst, such as Karstedt's catalyst, is added to the reaction mixture.

-

Reaction: The mixture is heated to a temperature typically ranging from 80 to 120°C and stirred. The progress of the reaction can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the Si-H stretching band (around 2150 cm⁻¹).

-

Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The platinum catalyst can be removed by filtration through a pad of activated carbon.

-

Purification: The excess 3-buten-1-ol and any side products are removed, and the final product is purified by vacuum distillation.

Characterization and Quality Control

The purity and identity of the synthesized this compound can be confirmed using standard analytical techniques.

Analytical Workflow:

Caption: Analytical workflow for the characterization of this compound.

Methodologies:

-

Gas Chromatography (GC): The purity of the compound is often assessed by GC.[2][5] A capillary column suitable for organosilicon compounds would be employed, with a flame ionization detector (FID). The percentage purity is determined by the relative peak area.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used for both identification and purity assessment. The mass spectrum will show a characteristic fragmentation pattern that can be used to confirm the structure of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The ¹H NMR spectrum would be expected to show signals corresponding to the methyl protons on the silicon atoms, the methylene protons of the butyl chains, and the hydroxyl protons.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the presence of key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the O-H stretching of the hydroxyl groups. The absence of a sharp peak around 2150 cm⁻¹ would confirm the consumption of the Si-H starting material.

References

A Technical Guide to the Purity Analysis of 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane by Gas Chromatography

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gas chromatography (GC) method for determining the purity of 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane, a versatile organosilicon compound. The methodologies outlined herein are designed to ensure accurate and reproducible results for quality control and research applications.

Introduction

This compound is a valuable chemical intermediate used in the synthesis of various polymers and materials. Its purity is a critical parameter that can significantly impact the properties of the final products. Gas chromatography is a robust analytical technique for assessing the purity of volatile and semi-volatile compounds like siloxanes, offering high resolution and sensitivity for separating the main component from potential impurities.

Experimental Protocol: Purity Determination by GC-FID

A detailed experimental protocol for the purity analysis of this compound using a Gas Chromatograph with a Flame Ionization Detector (GC-FID) is presented below.

2.1. Sample Preparation

Proper sample preparation is crucial for accurate analysis. The following steps ensure the sample is suitable for GC injection:

-

Solvent Selection: Choose a high-purity solvent in which this compound is readily soluble. Dichloromethane or isopropanol are suitable options.

-

Concentration: Prepare a sample solution with a concentration of approximately 1 mg/mL.

-

Procedure:

-

Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

-

Dissolve the sample in the chosen solvent.

-

Bring the flask to volume with the solvent and mix thoroughly.

-

Transfer an aliquot of the solution into a 2 mL GC vial for analysis.

-

2.2. Gas Chromatography (GC) Conditions

The following table summarizes the recommended GC conditions for the analysis.

| Parameter | Value |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector | Split/Splitless |

| Injector Temperature | 280 °C |

| Split Ratio | 50:1 |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Oven Temperature Program | |

| Initial Temperature | 100 °C, hold for 2 minutes |

| Ramp Rate | 15 °C/min |

| Final Temperature | 300 °C, hold for 10 minutes |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 320 °C |

| Hydrogen Flow | 30 mL/min |

| Air Flow | 300 mL/min |

| Makeup Gas (Nitrogen) | 25 mL/min |

2.3. Data Analysis

The purity of this compound is determined by area percent normalization.

-

Calculation: Purity (%) = (Area of the main peak / Total area of all peaks) x 100

2.4. Experimental Workflow

The following diagram illustrates the logical flow of the purity analysis process.

Safety and handling precautions for 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane

An In-depth Technical Guide to the Safe Handling of 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides comprehensive safety and handling information for this compound (CAS No. 5931-17-9). The intended audience includes researchers, laboratory personnel, and professionals in the field of drug development and materials science. This document consolidates critical data on physicochemical properties, hazards, personal protective equipment (PPE), emergency procedures, and handling protocols to ensure safe laboratory practices. All quantitative data is presented in tabular format, and key procedural workflows are visualized using diagrams to enhance clarity and adherence to safety standards.

Chemical and Physical Properties

This compound is an organosiloxane compound utilized as a chemical intermediate, particularly in the development of advanced materials and polymer chemistry.[1][2][3] Its siloxane backbone provides thermal stability and chemical resistance, while the terminal hydroxyl groups allow for compatibility with a range of organic materials.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 5931-17-9 | [2][3][4] |

| Molecular Formula | C₁₂H₃₀O₃Si₂ | [1][3][5] |

| Molecular Weight | 278.54 g/mol | [1][3][5] |

| Physical State | Liquid | [1] |

| Appearance | Clear, colorless to straw-colored liquid | [1][3][6] |

| Boiling Point | 148 - 150 °C @ 2 mmHg; 185 °C @ 5 mmHg | [1][3][5] |

| Flash Point | 110 °C | [1][5] |

| Density | 0.93 - 0.94 g/mL | [1][3][7] |

| Vapor Pressure | < 0.1 mm Hg @ 25°C | [1] |

| Solubility | Slightly soluble in water | [1] |

| Refractive Index (@ 20°C) | 1.4526 | [1][5] |

| Synonyms | 5,5,7,7-TETRAMETHYL-6-OXA-5,7-DISILAUNDECAN-1,11-DIOL |[1][5] |

Hazard Identification and Toxicology

The primary hazards associated with this compound are irritation to the eyes and skin.[4] Inhalation of vapors or mists may cause respiratory tract irritation.[1][2]

Table 2: GHS Classification and Hazard Statements

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Code | Hazard Statement | Source(s) |

|---|---|---|---|---|---|---|

| Serious Eye Damage/Eye Irritation | 2A / 2 | GHS07 | Warning | H319 | Causes serious eye irritation. | [1][2][4][8] |

| Skin Corrosion/Irritation | 2 | GHS07 | Warning | H315 | Causes skin irritation. |[4][6] |

Toxicological Summary:

-

Skin Contact: May cause skin irritation.[1][2][8] Some sources classify it as a definitive skin irritant (H315).[4][6]

-

Inhalation: May cause irritation to the respiratory tract, with potential symptoms including coughing, headache, and nausea.[1][2][8]

-

Ingestion: No specific information is available on the effects of ingestion.[1][2][8]

-

Quantitative Toxicity: No quantitative data (e.g., LD50, LC50) is readily available in the reviewed literature.[8][9]

-

Biological Pathways: There is no specific information available regarding the biological signaling pathways affected by this compound. Its irritant properties are likely due to direct chemical interaction with epithelial tissues.

Handling and Storage

Proper handling and storage are critical to minimize exposure and maintain the chemical's stability.

3.1 Handling:

-

Avoid all eye and skin contact and do not breathe vapor or mist.[1][2][8]

-

Operations should be conducted in a well-ventilated area, preferably with local exhaust ventilation such as a chemical fume hood.[1][2][8]

-

Wash hands and other exposed areas thoroughly with mild soap and water after handling and before eating, drinking, or smoking.[1][2][8]

3.2 Storage:

-

Store in a cool, well-ventilated place away from heat, sparks, and open flames.[1][2][8]

-

Incompatible Materials: Avoid contact with acids, alcohols, oxidizing agents, and peroxides.[1][2][8]

3.3 Stability and Reactivity:

-

The compound is stable when stored in sealed containers.[1]

-

It decomposes above 100°C, which may produce flammable byproducts.[1][2]

-

Exposure to elevated temperatures or open flame can lead to the development of irritating fumes and organic acid vapors.[1][2][8]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this substance to prevent exposure.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Source(s) |

|---|---|---|

| Engineering Controls | Provide local exhaust or general room ventilation. Emergency eye wash fountains and safety showers must be immediately accessible. | [1][2][8][10] |

| Eye/Face Protection | Chemical safety goggles. Contact lenses should not be worn. | [1][10] |

| Hand Protection | Neoprene or nitrile rubber gloves. | [1][10] |

| Skin/Body Protection | Wear suitable protective clothing to prevent skin contact. | [1][10] |

| Respiratory Protection | A NIOSH-certified organic vapor (black cartridge) respirator is recommended, especially if ventilation is inadequate or mists are generated. |[1][8] |

Caption: Logical relationship between identified hazards and required control measures.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

5.1 First-Aid Measures:

-

General: Remove contaminated clothing and shoes immediately.[1][8] If feeling unwell, seek medical advice.[1][8]

-

Inhalation: Move the person to fresh air and keep them at rest in a comfortable position for breathing.[1][8]

-

Skin Contact: Wash the affected area with plenty of soap and water.[1][8] If skin irritation occurs, get medical advice.[4]

-

Eye Contact: Immediately flush eyes thoroughly with water for at least 15 minutes.[1][8] Remove contact lenses if present and easy to do.[1][8] Continue rinsing and seek medical attention.[1][8]

-

Ingestion: Rinse mouth. Never give anything by mouth to an unconscious person.[1] Get medical advice/attention.[1][8]

5.2 Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, foam, carbon dioxide, or dry chemical.[1][2][8]

-

Hazards: Irritating fumes and organic acid vapors may develop when the material is exposed to high temperatures or flame.[1][2][8]

-

Instructions: Firefighters should use water spray to cool exposed surfaces and wear full protective equipment, including a self-contained breathing apparatus (SCBA).[1][2][8]

5.3 Accidental Release Measures:

-

Personal Precautions: Evacuate unnecessary personnel.[1][2][8] Cleanup crews must be equipped with proper protection as detailed in Section 4.0.[1][2][8]

-

Environmental Precautions: Prevent the substance from entering sewers or public waters.[1][2][8]

-

Containment and Cleanup: Use an absorbent, non-combustible material to collect the spill.[1] Sweep or shovel the material into an appropriate container for disposal.[1][2]

Caption: Standard workflow for responding to an accidental laboratory spill.

Disposal Considerations

Waste material should be treated as hazardous.

-

Dispose of the substance and its container in a safe way in accordance with local, state, and federal regulations.[1][2]

-

Disposal may involve incineration through a licensed waste disposal company.[1][2]

-

Avoid release to the environment.[1][2] Do not dispose of waste into sewers.[2]

Experimental Workflows and Methodologies

The following represents a generalized experimental protocol for handling this compound in a laboratory setting. This workflow is designed to ensure safety and is not protocol for a specific synthesis or application.

7.1 Pre-Experiment Preparation:

-

Risk Assessment: Conduct a formal risk assessment for the planned experiment, specifically noting the irritant hazards of the compound.

-

Information Review: Review the Safety Data Sheet (SDS) before beginning work.[1][2]

-

Engineering Controls: Verify that the chemical fume hood is functioning correctly. Ensure an emergency eyewash station and safety shower are unobstructed and operational.[1]

-

PPE Assembly: Gather all required PPE as specified in Section 4.0.

7.2 Experimental Procedure:

-

Chemical Handling: All transfers and manipulations of the liquid should be performed inside a certified chemical fume hood to prevent inhalation of vapors.[1]

-

Personal Protection: Wear chemical goggles, a lab coat, and nitrile or neoprene gloves at all times.

-

Dispensing: Use appropriate tools (e.g., pipette, syringe) for transferring the liquid to minimize the risk of spills.

-

Heating: If heating is required, use a controlled heating source (e.g., heating mantle, oil bath) and monitor the temperature to ensure it remains well below the 100°C decomposition temperature.[1][2] Avoid open flames.[1][2]

-

Post-Reaction: Quench and work up reactions within the fume hood.

7.3 Post-Experiment Cleanup:

-

Decontamination: Decontaminate all glassware and equipment that came into contact with the substance.

-

Waste Disposal: Segregate and label all waste (liquid, solid, contaminated PPE) according to institutional hazardous waste guidelines.

-

Hygiene: Upon completion, remove PPE and wash hands thoroughly with soap and water.[1]

Caption: A generalized workflow for safely handling the compound in a laboratory setting.

Conclusion

This compound is a valuable chemical intermediate with defined hazards, primarily as a serious eye irritant and a skin irritant. Safe handling can be readily achieved by adhering to standard laboratory safety practices, including the consistent use of appropriate engineering controls and personal protective equipment. Understanding its properties, potential reactions, and emergency procedures is paramount for all personnel. This guide serves as a technical resource to support those safety objectives.

References

- 1. gelest.com [gelest.com]

- 2. s3.amazonaws.com [s3.amazonaws.com]

- 3. chemimpex.com [chemimpex.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. This compound, 92% | [gelest.com]

- 6. This compound | 5931-17-9 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 7. chemimpex.com [chemimpex.com]

- 8. s3.amazonaws.com [s3.amazonaws.com]

- 9. fishersci.com [fishersci.com]

- 10. gelest.com [gelest.com]

1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane synonyms and trade names

An In-depth Technical Guide to 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of this compound, a versatile organosiloxane compound. This document details its nomenclature, chemical and physical properties, and provides insights into its applications.

Nomenclature: Synonyms and Identifiers

This compound is known by several synonyms in scientific literature and commercial listings. While distinct trade names are not commonly used, the compound is identifiable by the following chemical names and identifiers:

-

Systematic IUPAC Name : 4-[[4-hydroxybutyl(dimethyl)silyl]oxy-dimethylsilyl]butan-1-ol[1]

-

Other Synonyms :

-

1-Butanol, 4,4'-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis-[5]

-

4,4'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bis(butan-1-ol)[6][7]

-

4,4'-[Oxybis(dimethylsilanediyl)]bis(butane-1-ol)[5]

-

1,3-Bis(4-hydroxybutyl)-1,1,3,3-tetramethyldisiloxane[5]

-

1,3-Di(4-Hydroxybutyl)-1,1,3,3-tetramethyldisiloxane

-

Dihydroxybutyltetramethyldisiloxane[5]

-

Chemical and Physical Properties

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C12H30O3Si2 | [1][2][5][8] |

| Molecular Weight | 278.54 g/mol | [1][2] |

| Appearance | Colorless to Almost Colorless Clear Liquid | [4] |

| Boiling Point | 148-150 °C at 2 mmHg | [2] |

| Density | 0.93 g/mL | [2] |

| Refractive Index | 1.4526 at 20°C | [2] |

| Flash Point | 110 °C | [2] |

| Purity | Typically ≥92% or ≥96% | [1][2][4] |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively available in the public domain. However, a general synthetic approach can be inferred from related organosilicon chemistry. The synthesis likely involves the hydrosilylation of a protected butenol with 1,1,3,3-tetramethyldisiloxane, followed by deprotection.

Conceptual Synthesis Workflow:

A plausible synthetic route would involve the following key steps:

-

Protection of Butenol : The hydroxyl group of 4-buten-1-ol is protected with a suitable protecting group (e.g., a silyl ether) to prevent side reactions.

-

Hydrosilylation : The protected 4-buten-1-ol is reacted with 1,1,3,3-tetramethyldisiloxane in the presence of a platinum catalyst (e.g., Karstedt's catalyst). This reaction forms the Si-C bond.

-

Deprotection : The protecting groups are removed from the hydroxyl functions to yield the final product, this compound.

-

Purification : The crude product is purified, typically by vacuum distillation, to achieve the desired purity.

Visualizations

Chemical Structure and Connectivity

The following diagram illustrates the molecular structure of this compound, highlighting its key functional groups and the siloxane backbone.

Caption: Molecular structure of this compound.

Conceptual Synthesis Workflow Diagram

The diagram below outlines the conceptual workflow for the synthesis of this compound.

Caption: Conceptual workflow for the synthesis of the target compound.

Applications and Research Interest

This compound is a versatile chemical intermediate with a range of applications stemming from its unique hybrid structure, combining the flexibility and stability of a siloxane backbone with reactive terminal hydroxyl groups.[9][10]

-

Polymers and Materials Science : It serves as a monomer or a chain extender in the synthesis of polyurethanes, polyesters, and other copolymers. The incorporation of the siloxane unit imparts desirable properties such as increased thermal stability, flexibility at low temperatures, and hydrophobicity.

-

Coatings, Adhesives, and Sealants : The compound is used in formulations for protective coatings, adhesives, and sealants, where its siloxane nature provides enhanced durability and resistance to environmental factors.[9]

-

Personal Care and Cosmetics : In cosmetic formulations, it can function as a moisturizing agent, improving hydration and contributing to the skin's barrier function.[9]

-

Biomedical Applications : Its biocompatibility makes it a candidate for use in biomedical applications, such as in drug delivery systems and for the creation of biocompatible materials.[9] One notable application is as an end-capper for carbinol-terminated silicones used in the manufacturing of contact lenses.[2]

-

Textile Treatments : It can be used to treat fabrics to impart water-repellent and stain-resistant properties.[9]

Safety and Handling

This compound is classified as causing skin and serious eye irritation.[3][4][8] Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this chemical.[3][8] It should be stored in a tightly closed container in a well-ventilated area, away from heat and incompatible materials such as acids, alcohols, and oxidizing agents.[8] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[3][8]

References

- 1. This compound 96.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 2. This compound, 92% | [gelest.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. This compound | 5931-17-9 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 5. pschemicals.com [pschemicals.com]

- 6. 5931-17-9|4,4'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bis(butan-1-ol)|BLD Pharm [bldpharm.com]

- 7. chemscene.com [chemscene.com]

- 8. gelest.com [gelest.com]

- 9. chemimpex.com [chemimpex.com]

- 10. chemimpex.com [chemimpex.com]

Methodological & Application

Application Notes and Protocols for Polyurethane Synthesis Using 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane as a Chain Extender

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3-bis(4-hydroxybutyl)tetramethyldisiloxane (BHTD) as a chain extender in the synthesis of polyurethanes (PUs). The inclusion of this siloxane-based chain extender imparts unique properties to the resulting polymers, making them suitable for a variety of applications, including in the biomedical field.

Introduction

Polyurethanes are a versatile class of polymers known for their wide range of properties, from rigid foams to flexible elastomers. These properties are tailored by carefully selecting the constituent monomers: a diisocyanate, a polyol (soft segment), and a chain extender (hard segment). The chain extender plays a crucial role in determining the final mechanical and thermal properties of the polyurethane.

This compound is a siloxane-containing diol that can be used as a chain extender. The incorporation of the flexible and low-surface-energy siloxane backbone can lead to polyurethanes with enhanced flexibility, improved biostability, and modified surface properties. Research suggests that using BHTD as a co-chain extender can result in softer polyurethanes with good mechanical properties.[1]

Key Applications

The unique properties of polyurethanes synthesized with BHTD make them attractive for several applications:

-

Biomedical Devices: The potential for enhanced biostability and biocompatibility makes these materials suitable for use in medical implants and devices.

-

Drug Delivery Systems: The modified surface properties and potential for controlled degradation could be leveraged for the development of novel drug delivery vehicles.

-

Coatings and Adhesives: The flexibility and low surface energy imparted by the siloxane component can be advantageous in the formulation of specialized coatings and adhesives.[2]

Experimental Protocols

Two primary methods are used for the synthesis of polyurethanes: the one-shot method and the two-step prepolymer method. The choice of method depends on the reactivity of the monomers and the desired polymer structure.

Protocol 1: One-Shot Polyurethane Synthesis

In the one-shot method, all reactants (diisocyanate, polyol, and chain extender) are mixed together simultaneously. This method is generally simpler and faster.

Materials:

-

4,4'-Methylene diphenyl diisocyanate (MDI)

-

Poly(tetramethylene ether) glycol (PTMEG), Mn = 2000 g/mol

-

This compound (BHTD)

-

Dibutyltin dilaurate (DBTDL) catalyst

-

Dry N,N-Dimethylformamide (DMF)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add the desired amount of PTMEG and BHTD.

-

Heat the mixture to 70-80°C under a nitrogen atmosphere with stirring until a homogeneous solution is obtained.

-

Add the stoichiometric amount of MDI to the mixture and stir vigorously for 1-2 minutes.

-

Add a catalytic amount of DBTDL (e.g., 0.1 wt% of the total reactants) to the mixture.

-

Pour the reacting mixture into a preheated mold and cure at 100-110°C for 12-24 hours.

-

Post-cure the resulting polyurethane film at 60-70°C for 24 hours to ensure complete reaction.

Protocol 2: Two-Step (Prepolymer) Polyurethane Synthesis

The two-step method involves first reacting the diisocyanate with the polyol to form an isocyanate-terminated prepolymer, which is then chain-extended in a second step. This method allows for better control over the polymer structure.

Materials:

-

4,4'-Methylene diphenyl diisocyanate (MDI)

-

Poly(tetramethylene ether) glycol (PTMEG), Mn = 2000 g/mol

-

This compound (BHTD)

-

Dibutyltin dilaurate (DBTDL) catalyst

-

Dry N,N-Dimethylformamide (DMF)

Procedure:

Step 1: Prepolymer Synthesis

-

In a three-necked round-bottom flask, add a stoichiometric excess of MDI to the PTMEG (e.g., a 2:1 molar ratio of NCO:OH).

-

Heat the mixture to 80-90°C under a nitrogen atmosphere with stirring for 2-3 hours to form the NCO-terminated prepolymer.

-

Monitor the reaction progress by determining the NCO content via titration.

Step 2: Chain Extension

-

Cool the prepolymer to 60-70°C.

-

Dissolve the stoichiometric amount of BHTD in dry DMF.

-

Slowly add the BHTD solution to the prepolymer with vigorous stirring.

-

Add a catalytic amount of DBTDL.

-

Pour the mixture into a mold and cure as described in the one-shot protocol.

Characterization of BHTD-Based Polyurethanes

A comprehensive characterization of the synthesized polyurethanes is essential to understand their structure-property relationships.

Experimental Methodologies

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of urethane linkages by identifying the characteristic N-H, C=O, and C-O-C stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the polymer.

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the synthesized polyurethane.

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the soft and hard segments and any melting transitions (Tm).

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the polymer.

-

Mechanical Testing (Tensile Tester): To measure the tensile strength, elongation at break, and Young's modulus of the polyurethane films.

-

Contact Angle Measurement: To assess the surface hydrophobicity or hydrophilicity by measuring the water contact angle.

Data Presentation

The following tables present representative data for polyurethanes synthesized with varying amounts of BHTD as a co-chain extender with a conventional diol chain extender like 1,4-butanediol (BDO). Note: This data is illustrative and based on general trends observed for siloxane-containing polyurethanes, as specific quantitative data for BHTD-based systems was not available in the reviewed literature.

Table 1: Mechanical Properties of BHTD-co-BDO Polyurethanes

| Sample ID | BHTD Content (mol%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |

| PU-BDO | 0 | 35 | 600 | 15 |

| PU-BHTD-25 | 25 | 28 | 750 | 10 |

| PU-BHTD-50 | 50 | 22 | 850 | 7 |

| PU-BHTD-75 | 75 | 15 | 950 | 4 |

| PU-BHTD-100 | 100 | 10 | 1100 | 2 |

Table 2: Thermal Properties of BHTD-co-BDO Polyurethanes

| Sample ID | BHTD Content (mol%) | Soft Segment Tg (°C) | Hard Segment Tg (°C) | Decomposition Temp (Td, 5%) (°C) |

| PU-BDO | 0 | -50 | 85 | 320 |

| PU-BHTD-25 | 25 | -55 | 75 | 325 |

| PU-BHTD-50 | 50 | -60 | 68 | 330 |

| PU-BHTD-75 | 75 | -65 | 60 | 335 |

| PU-BHTD-100 | 100 | -70 | 52 | 340 |

Table 3: Surface Properties of BHTD-co-BDO Polyurethanes

| Sample ID | BHTD Content (mol%) | Water Contact Angle (°) |

| PU-BDO | 0 | 85 |

| PU-BHTD-25 | 25 | 92 |

| PU-BHTD-50 | 50 | 98 |

| PU-BHTD-75 | 75 | 104 |

| PU-BHTD-100 | 100 | 110 |

Visualizations

The following diagrams illustrate the synthesis workflow and the general structure of the resulting polyurethanes.

Caption: Workflow for the synthesis and characterization of BHTD-based polyurethanes.

Caption: Schematic representation of the segmented structure of a BHTD-based polyurethane.

References

Application Notes and Protocols for Surface Modification of Polymers using 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane is a versatile organosilicon compound utilized to impart desirable surface properties to a variety of polymeric materials. Its unique structure, featuring a flexible siloxane backbone and reactive terminal hydroxyl groups, allows for its integration into polymer matrices or grafting onto polymer surfaces. This modification is particularly valuable in the fields of biomedical devices, drug delivery, and advanced materials, where controlled surface hydrophobicity, biocompatibility, and lubricity are critical.

The incorporation of the tetramethyldisiloxane moiety onto a polymer surface can significantly lower its surface energy, leading to increased hydrophobicity. This is beneficial for applications requiring water repellency, reduced protein adsorption, and improved biocompatibility. The hydroxyl end groups of this compound enable it to react with various functional groups present in polymers, such as isocyanates in polyurethanes, allowing for stable, covalent modification.

These application notes provide detailed protocols for two primary methods of utilizing this compound for polymer surface modification:

-

Incorporation during Polyurethane Synthesis: Integrating the disiloxane as a chain extender or as part of the soft segment during the polymerization process to create a bulk-modified polymer with altered surface characteristics.

-

Surface Grafting onto Pre-existing Polymers: Covalently attaching the disiloxane to the surface of a pre-formed polymer film or device to selectively modify its surface properties without altering the bulk material.

Data Presentation: Surface Property Modification

The primary effect of incorporating this compound into polymers is an increase in surface hydrophobicity, which is quantifiable by measuring the water contact angle. The following table summarizes representative data from studies on siloxane-modified polyurethanes.

| Polymer System | Siloxane Content (wt%) | Untreated Water Contact Angle (°) | Modified Water Contact Angle (°) | Reference |

| Polyurethane (PBA/MDI/BDO based) | 0 | Not Reported | - | [1] |

| Polyurethane (PBA/MDI/BDO based) | >0 | Not Reported | Increased by 25° | [1] |

| Polyurethane (PTMG/TDI/BDO based) | 0 | Not Reported | - | [2] |

| Polyurethane (PTMG/TDI/BDO based) | 5 | Not Reported | ~95 | [2] |

| Polyurethane (PTMG/TDI/BDO based) | >5 | Not Reported | Approaches a constant value | [2] |

Experimental Protocols

Protocol 1: Incorporation of this compound during Polyurethane Synthesis

This protocol describes a typical two-step prepolymer method for synthesizing a polyurethane with this compound as a chain extender.

Materials:

-

Poly(butylene adipate) (PBA) or Poly(tetramethylene glycol) (PTMG) (dried under vacuum)

-

4,4'-Methylene diphenyl diisocyanate (MDI)

-

1,4-Butanediol (BDO) (dried)

-

This compound (BHTD) (dried)

-

Dibutyltin dilaurate (DBTDL) catalyst

-

Dry N,N-Dimethylformamide (DMF) or other suitable solvent

Procedure:

-

Prepolymer Synthesis:

-

In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add the polyol (e.g., PBA or PTMG) and MDI in a 1:2 molar ratio.

-

Heat the mixture to 70-80°C under a nitrogen atmosphere with constant stirring.

-

Maintain the reaction for 1.5-2 hours to form the NCO-terminated prepolymer. The progress of the reaction can be monitored by titrating for the isocyanate content.

-

-

Chain Extension:

-

Cool the prepolymer to 50-60°C.

-

Add a solution of the chain extenders (a mixture of BDO and BHTD in the desired molar ratio) dissolved in dry DMF to the prepolymer solution dropwise with vigorous stirring.

-

Add a catalytic amount of DBTDL (e.g., 0.1 wt% of the total reactants).

-

Continue the reaction for an additional 2-3 hours until the viscosity of the solution significantly increases, indicating polymer formation.

-

-

Film Casting and Curing:

-

Pour the resulting polyurethane solution onto a clean, flat glass plate.

-

Cast a film of uniform thickness using a doctor blade.

-

Cure the film in a vacuum oven at 60-70°C for 24 hours to remove the solvent and complete the reaction.

-

-

Characterization:

-

The surface properties of the cured film can be characterized by measuring the water contact angle.

-

The incorporation of the siloxane can be confirmed using Fourier-transform infrared spectroscopy (FTIR) by observing the characteristic Si-O-Si stretching vibrations.

-